molecular formula C19H20O5 B1243887 (-)-Demethoxylpinoresinol

(-)-Demethoxylpinoresinol

Cat. No.: B1243887
M. Wt: 328.4 g/mol
InChI Key: GDSWNXUTRVITEP-LTDCPUDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Pinoresinol is a lignan-class phytochemical with the molecular formula C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol (CAS: 81446-29-9). It exists as a solid at room temperature and exhibits a logP value of 3.19, indicating moderate lipophilicity, and a topological polar surface area (tPSA) of 77.38 Ų, suggesting partial polarity due to hydroxyl and ether groups .

For experimental use, it is soluble in dimethyl sulfoxide (DMSO), and protocols recommend sequential solvent mixing (e.g., DMSO, PEG300, Tween 80, saline) to prepare stable formulations for oral or injectable administration .

Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(3R,3aS,6R,6aS)-3-(4-hydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol

InChI

InChI=1S/C19H20O5/c1-22-17-8-12(4-7-16(17)21)19-15-10-23-18(14(15)9-24-19)11-2-5-13(20)6-3-11/h2-8,14-15,18-21H,9-10H2,1H3/t14-,15-,18+,19+/m1/s1

InChI Key

GDSWNXUTRVITEP-LTDCPUDJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC=C(C=C4)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC=C(C=C4)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on the available data for (-)-pinoresinol, a general comparison with common lignans can be inferred:

Table 1: Key Properties of (-)-Pinoresinol vs. Hypothetical Analogs

Property (-)-Pinoresinol (+)-Pinoresinol (Enantiomer) Matairesinol (Demethoxylated Analog) Secoisolariciresinol (Hydroxylated Analog)
Molecular Formula C₂₀H₂₂O₆ C₂₀H₂₂O₆ C₂₀H₂₂O₆ C₂₀H₂₆O₆
LogP 3.19 ~3.2 (similar) ~2.8 (lower due to demethoxylation) ~2.5 (higher polarity)
tPSA (Ų) 77.38 77.38 ~70 (reduced with methoxy loss) ~110 (increased with hydroxylation)
Bioactivity Anti-inflammatory Similar enantiomeric effects Estrogenic modulation Antioxidant, phytoestrogenic

Key Observations:

Structural Differences: (-)-Pinoresinol contains two methoxy groups and two ether linkages. Demethoxylated analogs (e.g., hypothetical "Demethoxylpinoresinol") would lack one or more methoxy groups, altering solubility and receptor binding. Hydroxylated lignans like secoisolariciresinol exhibit higher polarity (lower logP, higher tPSA), enhancing water solubility but reducing membrane permeability .

Bioactivity Variations: (-)-Pinoresinol’s anti-inflammatory effects may diminish in demethoxylated versions due to reduced steric bulk and altered hydrogen-bonding capacity. Matairesinol, a common dietary lignan, is less lipophilic (logP ~2.8) and shows stronger estrogenic activity compared to (-)-pinoresinol .

Experimental Handling: (-)-Pinoresinol’s reliance on DMSO for solubility contrasts with hydroxylated analogs, which may require aqueous-organic solvent blends (e.g., ethanol-water).

Limitations of Available Evidence

Future research should prioritize structural-activity relationship (SAR) analyses to clarify the impact of methoxy group removal on pharmacokinetics and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Demethoxylpinoresinol
Reactant of Route 2
Reactant of Route 2
(-)-Demethoxylpinoresinol

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